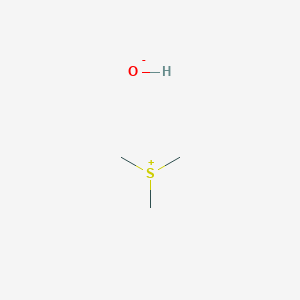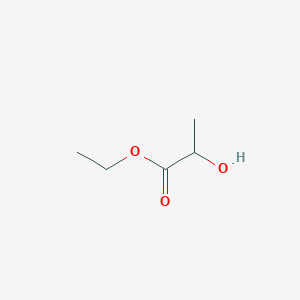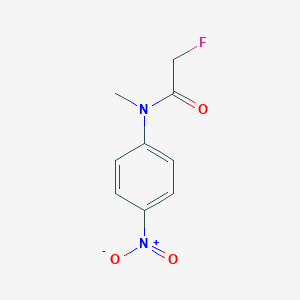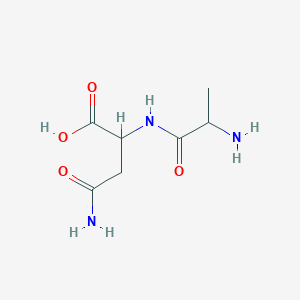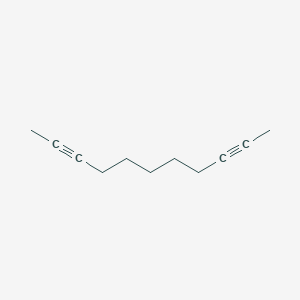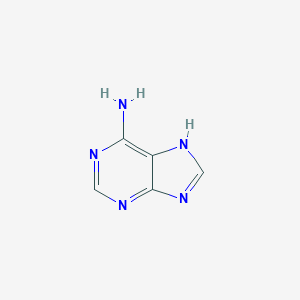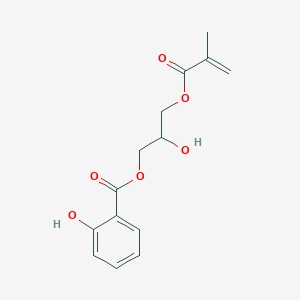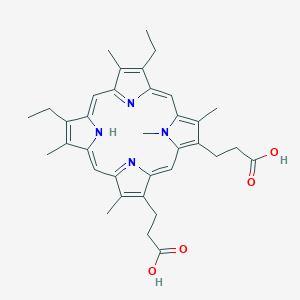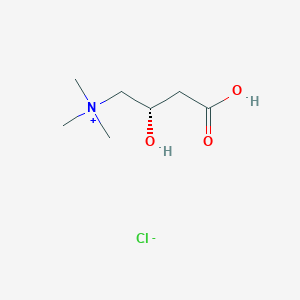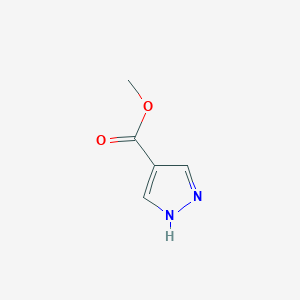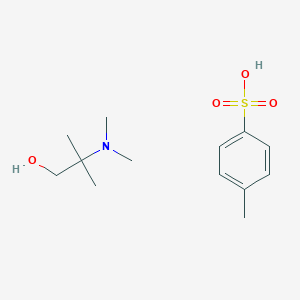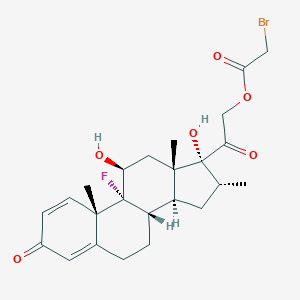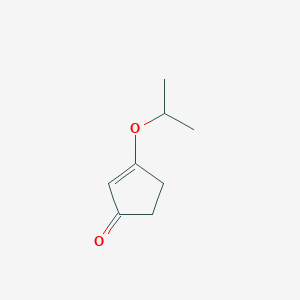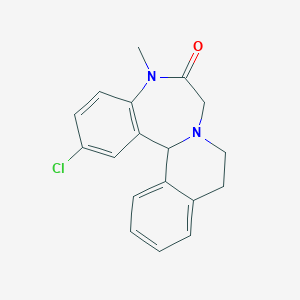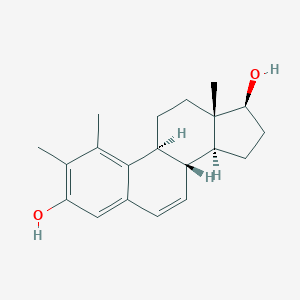
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-, also known as 17β-estradiol, is a naturally occurring hormone in the human body. It is a type of estrogen that plays a vital role in the development and maintenance of female reproductive organs, as well as secondary sexual characteristics. 17β-estradiol is also used in scientific research for various purposes, including studying the effects of estrogen on different physiological processes and developing new treatments for diseases.
Mechanism Of Action
The mechanism of action of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol involves binding to estrogen receptors in different tissues throughout the body. Once bound, it activates a signaling pathway that leads to changes in gene expression and cellular function. This can result in a wide range of physiological effects, including increased bone density, improved cognitive function, and reduced risk of cardiovascular disease.
Biochemical And Physiological Effects
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol has a wide range of biochemical and physiological effects on the body. It is involved in the regulation of the menstrual cycle, the development of secondary sexual characteristics, and the maintenance of bone density. It also has neuroprotective effects and is involved in the regulation of mood and cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol in lab experiments is its ability to mimic the effects of natural estrogen in the body. This allows researchers to study the effects of estrogen on different physiological processes in a controlled environment. However, one of the limitations of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is its potential to interact with other hormones and signaling pathways in the body, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol. One area of interest is the development of new treatments for diseases such as breast cancer and osteoporosis. Another area of interest is the study of the effects of estrogen on cognitive function and the development of new treatments for neurodegenerative diseases such as Alzheimer's. Additionally, there is ongoing research into the potential use of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol as a biomarker for certain types of cancer and other diseases.
Synthesis Methods
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to androstenedione, which is further converted to testosterone. Finally, testosterone is converted to Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol through the action of the enzyme aromatase.
Scientific Research Applications
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is widely used in scientific research for various purposes. It is used to study the effects of estrogen on different physiological processes, including bone growth, brain function, and cardiovascular health. It is also used to develop new treatments for diseases such as breast cancer, osteoporosis, and menopause-related symptoms.
properties
CAS RN |
1818-13-9 |
|---|---|
Product Name |
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)- |
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-1,2,13-trimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,18,21-22H,6-9H2,1-3H3/t14-,15+,16+,18+,20+/m1/s1 |
InChI Key |
HOMVDMWYAAUBDI-MHUJFGSKSA-N |
Isomeric SMILES |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CC[C@@H]4O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
Canonical SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
synonyms |
1,2-Dimethylestra-1,3,5(10),6-tetrene-3,17β-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



